molecular formula C28H32N2O5 B136863 Fmoc-(S,S)-[Pro-Leu]-spirolactame CAS No. 129605-53-4

Fmoc-(S,S)-[Pro-Leu]-spirolactame

Cat. No.: B136863
CAS No.: 129605-53-4
M. Wt: 476.6 g/mol
InChI Key: GQDSUJSPBAXDCJ-CUBQBAPOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-(S,S)-[Pro-Leu]-spirolactame is a compound used in the field of organic synthesis, particularly in peptide synthesis. The fluorenylmethoxycarbonyl (Fmoc) group is a widely used protecting group for amines, which helps in the stepwise construction of peptides. The compound this compound is a derivative that incorporates the amino acids proline and leucine in a spirolactame structure, which can enhance the stability and reactivity of the peptide during synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-(S,S)-[Pro-Leu]-spirolactame typically involves the following steps:

    Protection of Amino Groups: The amino groups of proline and leucine are protected using the Fmoc group.

    Formation of Spirolactame: The protected amino acids are then coupled to form the spirolactame structure.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high purity and yield. The use of solid-phase peptide synthesis (SPPS) is common, where the peptide is assembled on a resin support, allowing for easy purification and handling .

Mechanism of Action

The mechanism of action of Fmoc-(S,S)-[Pro-Leu]-spirolactame involves the protection and deprotection of amino groups during peptide synthesis. The Fmoc group protects the amino group from unwanted reactions, allowing for the stepwise construction of the peptide chain. Upon deprotection, the amino group is exposed and can participate in further coupling reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Fmoc-(S,S)-[Pro-Leu]-spirolactame is unique due to its spirolactame structure, which provides enhanced stability and reactivity during peptide synthesis. This makes it particularly useful in synthesizing complex peptides that require precise control over the reaction conditions .

Properties

IUPAC Name

(2S)-2-[(5S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-6-oxo-1,7-diazaspiro[4.4]nonan-7-yl]-4-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H32N2O5/c1-18(2)16-24(25(31)32)29-15-13-28(26(29)33)12-7-14-30(28)27(34)35-17-23-21-10-5-3-8-19(21)20-9-4-6-11-22(20)23/h3-6,8-11,18,23-24H,7,12-17H2,1-2H3,(H,31,32)/t24-,28-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQDSUJSPBAXDCJ-CUBQBAPOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)N1CCC2(C1=O)CCCN2C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)N1CC[C@]2(C1=O)CCCN2C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H32N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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